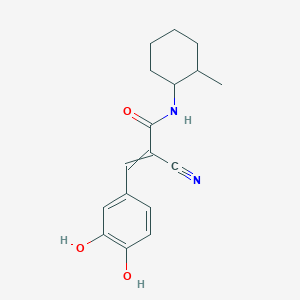

2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide

Description

2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide is a synthetic cinnamamide derivative characterized by a cyano group at the α-position of the propenamide backbone, a catechol (3,4-dihydroxyphenyl) substituent at the β-position, and a 2-methylcyclohexyl group as the N-substituent.

Properties

IUPAC Name |

2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-11-4-2-3-5-14(11)19-17(22)13(10-18)8-12-6-7-15(20)16(21)9-12/h6-9,11,14,20-21H,2-5H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJJEOHHXUPABQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde, 2-methylcyclohexylamine, and acrylonitrile.

Condensation Reaction: The first step involves the condensation of 3,4-dihydroxybenzaldehyde with acrylonitrile in the presence of a base such as sodium hydroxide to form 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enal.

Amidation Reaction: The resulting product is then reacted with 2-methylcyclohexylamine under acidic conditions to yield the final compound, 2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The dihydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, reducing oxidative stress in cells.

Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Cytotoxic Effects: In cancer cells, the compound may induce apoptosis through the activation of specific signaling pathways and the inhibition of cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Key Structural and Functional Comparisons:

Phenyl Ring Modifications: The 3,4-dihydroxyphenyl group (target compound, AG 555/AG-556) provides strong hydrogen-bonding capacity, enhancing interactions with polar biological targets (e.g., kinases) .

N-Substituent Effects: The 2-methylcyclohexyl group in the target compound introduces steric hindrance and cyclic hydrophobicity, which may reduce solubility compared to linear alkyl chains (e.g., 3-phenylpropyl in AG 555) but improve metabolic stability .

Solubility Trends: Polar solvents (methanol, ethanol) dissolve analogs with hydroxyl/cyano groups (e.g., AG 555) better than non-polar solvents . The target compound’s cyclohexyl group may lower polar solubility relative to AG 555 but improve compatibility with lipid-rich systems.

Biological Activity :

- Tyrphostin analogs (AG 555/AG-556) inhibit tyrosine kinases by competing with ATP-binding sites, a mechanism likely shared by the target compound due to structural homology . Chlorinated/nitrated analogs () may exhibit altered selectivity due to electronic effects.

Research Findings and Implications

- AG 555 (): Demonstrated solubility in methanol/ethanol (~15–20 mg/mL at 25°C) and kinase inhibitory activity (IC50 ~5–10 µM for EGFR). The 3-phenylpropyl chain balances solubility and membrane permeability .

- AG-556 () : The 4-phenylbutyl substituent increases logP by ~0.5 compared to AG 555, correlating with enhanced cellular uptake in cancer models .

- Chlorinated Analogs () : Higher logP values (predicted >3.5) suggest utility in CNS-targeting therapies but may require formulation adjustments for bioavailability .

Biological Activity

2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide is a synthetic organic compound that has garnered attention for its diverse biological activities. This compound, part of the hydroxycinnamic acid derivatives, exhibits potential therapeutic effects, particularly in anti-inflammatory, antioxidant, and cytotoxic domains. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Synthesis

The compound's chemical formula is . Its synthesis typically involves the condensation of 3,4-dihydroxybenzaldehyde with acrylonitrile followed by amidation with 2-methylcyclohexylamine under acidic conditions.

The biological activity of 2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide can be attributed to several mechanisms:

- Antioxidant Activity : The dihydroxyphenyl group in the structure acts as a free radical scavenger, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : The compound has shown the ability to inhibit pro-inflammatory cytokines such as IL-1β and TNFα, which are crucial in inflammatory responses .

- Cytotoxic Effects : In cancer studies, it has been observed to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Biological Activity Summary

Case Studies and Research Findings

- Anti-inflammatory Studies : In vivo studies demonstrated that 2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-methylcyclohexyl)prop-2-enamide significantly reduced paw edema in CFA-induced models. The compound's anti-edematogenic activity was comparable to dexamethasone control at doses of 100 mg/kg .

- Cytotoxicity in Cancer Cells : A recent study highlighted the compound's potential as an anticancer agent. It was found to effectively induce apoptosis in various cancer cell lines through a mechanism involving the inhibition of cell cycle progression and activation of apoptotic pathways.

- Antioxidant Properties : Experimental assays indicated that the compound effectively reduced reactive oxygen species (ROS) levels in cellular models, showcasing its potential for protecting against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.